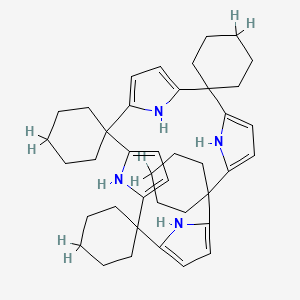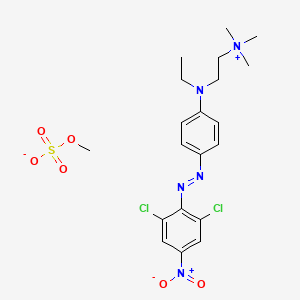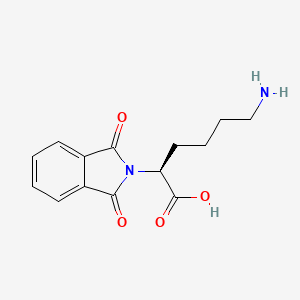![molecular formula C47H56BNO3 B13740937 N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13740937.png)
N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate is a complex organic compound that combines the structural features of coumarin and tetraphenylborate. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields, including medicine and industry. Tetraphenylborate, on the other hand, is often used in the preparation of other tetraphenylborate salts and is known for its solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate typically involves the alkylation of 7-hydroxy-4-methylcoumarin with tributylamine, followed by the reaction with tetraphenylborate. The reaction conditions often include the use of dry acetone and anhydrous potassium carbonate at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate solvents, catalysts, and reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The coumarin moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the coumarin structure, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the coumarin ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated coumarin derivatives, while reduction could produce dihydrocoumarin compounds .
Scientific Research Applications
N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate has several scientific research applications:
Chemistry: Used as a fluorescent probe due to the coumarin moiety’s fluorescence properties.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a reagent in organic synthesis .
Mechanism of Action
The mechanism of action of N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate involves its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can disrupt bacterial cell membranes, leading to cell lysis. The tetraphenylborate component may enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-4-methylcoumarin: Shares the coumarin core structure but lacks the tributylammonium and tetraphenylborate components.
4-Methyl-7-hydroxycoumarin: Another coumarin derivative with similar biological activities.
Tetraphenylborate Salts: Various salts containing the tetraphenylborate anion, used in different chemical applications
Uniqueness
N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate is unique due to its combination of coumarin and tetraphenylborate, which imparts distinct chemical and biological properties. This combination enhances its solubility, fluorescence, and potential therapeutic effects compared to other similar compounds .
Properties
Molecular Formula |
C47H56BNO3 |
|---|---|
Molecular Weight |
693.8 g/mol |
IUPAC Name |
tetraphenylboranuide;tributyl-[(7-methoxy-2-oxochromen-4-yl)methyl]azanium |
InChI |
InChI=1S/C24H20B.C23H36NO3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-8-13-24(14-9-6-2,15-10-7-3)18-19-16-23(25)27-22-17-20(26-4)11-12-21(19)22/h1-20H;11-12,16-17H,5-10,13-15,18H2,1-4H3/q-1;+1 |
InChI Key |
CUTHASVAKJBGOX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CC1=CC(=O)OC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)

![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)


![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)




![Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13740902.png)



